Cas no 883-40-9 (1,1-Diphenyldiazomethane (>90%))

1,1-Diphenyldiazomethane (>90%) structure
883-40-9 structure
상품 이름:1,1-Diphenyldiazomethane (>90%)
CAS 번호:883-40-9
MF:C13H10N2
메가와트:194.231902599335
CID:721255
PubChem ID:61230

1,1-Diphenyldiazomethane (>90%) 화학적 및 물리적 성질

이름 및 식별자

    • Diazodiphenylmethane
    • (diazo-phenyl-methyl)benzene
    • 1,1'-(Diazomethylene)bisbenzene
    • INTERMEDIATEOFCEFOSELISSULFATE
    • Bis(phenyl)diazomethane
    • (3R)-tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate
    • Benzene, 1,1'-(diazoMethylene)bis-
    • [diazo(phenyl)methyl]benzene
    • 1,1-Diphenyldiazomethane
    • DIPHENYLDIAZOMETHANE
    • (Diazomethylene)dibenzene
    • BENZENE,1,1'-(DIAZOMETHYLENE)BIS
    • C13H10N2
    • diazonio(diphenyl)methanide
    • Diphenyldiazomethane Radical Anion
    • h1-10
    • Methane,diazodiphenyl
    • 1,1′-(Diazomethylene)bis[benzene] (ACI)
    • Methane, diazodiphenyl- (6CI, 8CI)
    • Diphenylazomethane
    • DTXSID80236941
    • 1,1'-(diazomethylene)dibenzene
    • CS-0141885
    • Methane, diazodiphenyl-
    • DIPHENYLDIAZOMETHANE(STABILIZED WITH ETHANOL)
    • AKOS015900560
    • dipheyldiazomethane
    • NS00039254
    • AS-75709
    • diphenyidiazomethane
    • UNII-VG5TWB4MMS
    • SCHEMBL81262
    • VG5TWB4MMS
    • diazo(diphenyl)methane
    • 1,1'-(DIAZOMETHYLENE)BIS(BENZENE)
    • 883-40-9
    • D97767
    • diphenyl diazomethane
    • Diazodiphenylmethane [Forbidden]
    • METHANE,DIAZO,DIPHENYL
    • DB-077250
    • (DIAZO(PHENYL)METHYL)BENZENE
    • 1,1-Diphenyldiazomethane (>90%)
    • MDL: MFCD00226698
    • 인치: 1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • InChIKey: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
    • 미소: [N-]=[N+]=C(C1C=CC=CC=1)C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 194.08400
  • 동위원소 질량: 194.084
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 221
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 2A^2
  • 소수점 매개변수 계산 참조값(XlogP): 3.6

실험적 성질

  • 색과 성상: 黑色 和 红色晶体
  • 밀도: 1.1579 (rough estimate)
  • 융해점: 30 ºC
  • 비등점: 320.68°C (rough estimate)
  • 굴절률: 1.5014 (estimate)
  • PSA: 24.72000
  • LogP: 2.22470

1,1-Diphenyldiazomethane (>90%) 보안 정보

1,1-Diphenyldiazomethane (>90%) 세관 데이터

  • 세관 번호:2927000090
  • 세관 데이터:

    ?? ?? ??:

    2927000090

    개요:

    2927000090 기타 중질소 화합물 \ 아조질소 화합물 등 (아조질소 화합물 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    29270000090 기타 중질소, 아조질소 또는 질소산소화합물.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%

1,1-Diphenyldiazomethane (>90%) 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-10g
(Diazomethylene)dibenzene
883-40-9 97%
10g
¥1238 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-250mg
(Diazomethylene)dibenzene
883-40-9 97%
250mg
¥261 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-5g
(Diazomethylene)dibenzene
883-40-9 97%
5g
¥916 2023-04-13
TRC
D416635-1g
1,1-Diphenyldiazomethane (>90%)
883-40-9
1g
$ 123.00 2023-09-07
TRC
D416635-10g
1,1-Diphenyldiazomethane (>90%)
883-40-9
10g
$ 822.00 2023-09-07
Aaron
AR0048HF-5g
Diazodiphenylmethane
883-40-9 95%
5g
$88.00 2023-12-13
A2B Chem LLC
AB96519-1g
Diazodiphenylmethane
883-40-9 95%
1g
$114.00 2023-12-29
Aaron
AR0048HF-1g
Diazodiphenylmethane
883-40-9 95%
1g
$29.00 2023-12-13
1PlusChem
1P004893-5g
Diazodiphenylmethane
883-40-9 95%
5g
$368.00 2023-12-15
A2B Chem LLC
AB96519-5g
Diazodiphenylmethane
883-40-9 95%
5g
$324.00 2023-12-29

1,1-Diphenyldiazomethane (>90%) 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  rt
2.2 45 °C
참조
Activation of the B-F Bond by Diphenylcarbene: A Reversible 1,2-Fluorine Migration between Boron and Carbon
Costa, Paolo; et al, Angewandte Chemie, 2017, 56(7), 1760-1764

합성회로 2

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, reflux
참조
Synthesis of (6R,7R)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester (7-ATCA-diPh)
Wang, Jue; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(10), 608-611

합성회로 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1.5 h, 80 °C
참조
Chirality control of a single carbene molecule by tip-induced van der Waals interactions
Cao, Yunjun ; et al, Nature Communications, 2023, 14(1),

합성회로 4

반응 조건
1.1 Solvents: Diethyl ether ,  Chloroform
참조
Action of aliphatic diazo compounds upon α,β-unsaturated ketones. II. cis- and trans-Dibenzoylethylene
Smith, Lee Irvin; et al, Journal of the American Chemical Society, 1943, 65, 159-64

합성회로 5

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  2 h, rt
참조
Preparation of 3-hydroxymethyl cephem intermediate
Zhou, Xiaojing; et al, Zhongguo Kangshengsu Zazhi, 2009, 34(3), 156-157

합성회로 6

반응 조건
참조
Product class 21: diazo compounds
Heydt, H., Science of Synthesis, 2004, 27, 843-935

합성회로 7

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ,  Water ;  2 h, reflux
1.2 Reagents: Manganese oxide (MnO2) ;  0.5 h, rt
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  1 h, rt
참조
Synthesis of cephalosporin and its antitumor activity in vitro
Li, Wei-hong; et al, Xiandai Yaowu Yu Linchuang, 2014, 29(5), 455-458

합성회로 8

반응 조건
1.1 Solvents: 1,4-Dioxane ,  Water
참조
Reactions of organic anions. LXXXIII. A simple method for generation of diazo compounds in an aqueous two-phase system
Jonczyk, A.; et al, Synthetic Communications, 1978, 8(8), 569-72

합성회로 9

반응 조건
1.1 Reagents: Mercuric oxide
참조
2-Chloro-2-cyclopropylideneacetate in synthesis. II. Facile construction of various spirocyclopropane annelated heterocycles
De Meijere, Armin; et al, Tetrahedron, 1989, 45(10), 2957-68

합성회로 10

반응 조건
1.1 Solvents: Methanol ;  1 - 2 h, rt
2.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
2.2 Reagents: Sodium chloride Solvents: Water
참조
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

합성회로 11

반응 조건
1.1 Reagents: Potassium hydroxide ,  Sodium sulfate ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  2 h, rt
참조
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals
Le Saux, Emilien ; et al, Journal of the American Chemical Society, 2023, 145(1), 47-52

합성회로 12

반응 조건
1.1 Reagents: Sodium sulfate ,  Potassium oxide ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  75 min, rt
참조
Ga(III) chelates of amphiphilic DOTA-based ligands: synthetic route and in vitro and in vivo studies
Fontes, Andre; et al, Nuclear Medicine and Biology, 2011, 38(3), 363-370

합성회로 13

반응 조건
참조
Synthesis of Acyclic Ketones by Catalytic, Bidirectional Homologation of Formaldehyde with Nonstabilized Diazoalkanes. Application of a Chiral Diazomethyl(pyrrolidine) in Total Syntheses of Erythroxylon Alkaloids
Wommack, Andrew J.; et al, Journal of Organic Chemistry, 2013, 78(21), 10573-10587

합성회로 14

반응 조건
1.1 Reagents: Potassium carbonate ,  Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, 0 °C
참조
Improvement to the synthesis of methoxy cephalosporin's intermediate 7-MAC
Liu, Mo-yi; et al, Huaxue Shiji, 2009, 31(2), 146-148

합성회로 15

반응 조건
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ,  Formamide ;  6 min, 75 °C
참조
Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation
Levesque, Eric; et al, Angewandte Chemie, 2017, 56(3), 837-841

합성회로 16

반응 조건
1.1 Solvents: 1,1,3,3-Tetramethylguanidine ;  10 min, heated
참조
Chemistry of 6-substituted-5-acenaphthyldiazomethanes and 7-substituted-6-perinaphthyldiazomethanes. II. Rhodium ion-catalyzed decomposition of diazo compounds. III. Chemistry of 1-diazoacenaphthene derivatives
Shankar, B. K. Ravi, 1981, , ,

합성회로 17

반응 조건
1.1 Reagents: Ammonium azide Solvents: Ethanol
참조
On the reaction between azide ion and thiobenzophenone or thiobenzophenone S-oxides. Thiatriazolines as possible intermediates
Carlsen, Lars; et al, Acta Chemica Scandinavica, 1976, 30(10), 997-8

합성회로 18

반응 조건
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane
2.2 45 °C
참조
Competitive solvent-molecule interactions govern primary processes of diphenylcarbene in solvent mixtures
Knorr, Johannes; et al, Nature Communications, 2016, 7,

합성회로 19

반응 조건
1.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Sodium chloride Solvents: Water
참조
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

합성회로 20

반응 조건
1.1 Reagents: Hydrazine Solvents: Ethanol ;  10 h, reflux
1.2 Reagents: Mercuric oxide ;  6 h, rt
참조
Diphenyldiazomethane
Smith, Lee Irvin; et al, Organic Syntheses, 1944, 24, 53-5

합성회로 21

반응 조건
1.1 45 °C
참조
The Highly Reactive Benzhydryl Cation Isolated and Stabilized in Water Ice
Costa, Paolo; et al, Journal of the American Chemical Society, 2014, 136(44), 15625-15630

합성회로 22

반응 조건
1.1 Reagents: Hydrazine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Manganese oxide (MnO2) ,  Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  2 h, 0 °C; 1 h, rt
참조
Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions
Friscourt, Frederic; et al, Chemistry - A European Journal, 2015, 21(40), 13996-14001

1,1-Diphenyldiazomethane (>90%) Raw materials

1,1-Diphenyldiazomethane (>90%) Preparation Products

1,1-Diphenyldiazomethane (>90%) 관련 문헌

  • 1. The separation of polar and steric effects. Part VIII. The influence of the solvent on the kinetics of the reactions of benzoic acid and meta- or para-substituted benzoic acid with diazodiphenylmethane
    A. Buckley,N. B. Chapman,M. R. J. Dack,J. Shorter,H. M. Wall J. Chem. Soc. B 1968 631
  • 2. The separation of polar and steric effects. Part XII. The influence of protic and aprotic solvents on the kinetics of the reactions of benzoic acid with diazodiphenylmethane
    N. B. Chapman,M. R. J. Dack,J. Shorter J. Chem. Soc. B 1971 834
  • 3. The influence of the solvent on organic reactivity. Part 3. The kinetics of the reactions of diazodiphenylmethane with benzoic acid or 2,4-dinitrophenol in aprotic solvents
    Alan G. Burden,Norman B. Chapman,Hilary F. Duggua,John Shorter J. Chem. Soc. Perkin Trans. 2 1978 296
  • 4. Intermediates in the decomposition of aliphatic diazo-compounds. Part 15. Radical cations in the decomposition of diazodiphenylmethane by copper(II) perchlorate and by tris(p-bromophenyl)ammoniumyl perchlorate
    Donald Bethell,Kishan L. Handoo,Shirley A. Fairhurst,Leslie H. Sutcliffe J. Chem. Soc. Perkin Trans. 2 1979 707
  • 5. The influence of the solvent on organic reactivity. Part I. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in donor aprotic solvents
    Norman B. Chapman,Michael R. J. Dack,David J. Newman,John Shorter,Robert Wilkinson J. Chem. Soc. Perkin Trans. 2 1974 962

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Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
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Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
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Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
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Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
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HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
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